

# JTV-519 Fumarate vs. S107: A Comparative Guide to Ryanodine Receptor Stabilization

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Compound of Interest		
Compound Name:	JTV-519 fumarate	
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The stabilization of ryanodine receptors (RyRs), critical intracellular calcium release channels, is a key therapeutic strategy for a variety of disorders, including cardiac arrhythmias, heart failure, and muscular dystrophies. Pathological "leaky" RyR channels, often resulting from the dissociation of the stabilizing subunit calstabin (FKBP12 or FKBP12.6), lead to aberrant calcium release from the sarcoplasmic/endoplasmic reticulum. Both JTV-519 (also known as K201) and S107, belonging to the 1,4-benzothiazepine class of compounds, have been developed to target this mechanism. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

## Core Mechanism of Action: Stabilizing the RyR-Calstabin Complex

Under physiological conditions, calstabin binds to the RyR, maintaining it in a closed state during cellular diastole. In various disease states, post-translational modifications such as phosphorylation by Protein Kinase A (PKA) can cause calstabin to dissociate from the RyR complex, resulting in a "leaky" channel.[1] Both JTV-519 and S107 are designed to enhance the binding of calstabin to the RyR, thereby stabilizing the closed state of the channel and preventing pathological Ca2+ leakage.[1][2] S107 is a derivative of JTV-519, developed to have higher specificity for the RyR2 channel with fewer off-target effects.[3]

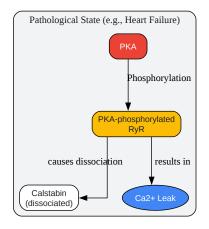


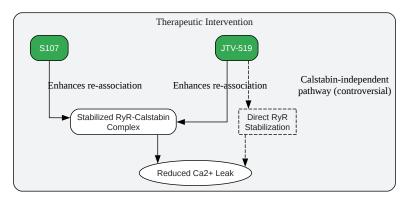




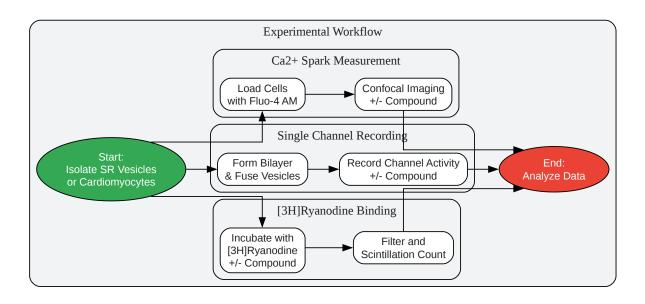
A point of contention exists regarding the mechanism of JTV-519. While many studies suggest its efficacy is dependent on enhancing the RyR-calstabin interaction[4], other research indicates that JTV-519 can suppress spontaneous Ca2+ release from the sarcoplasmic reticulum irrespective of the presence of FKBP12.6, suggesting a more direct effect on the RyR channel itself.[1][5][6]











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